molecular formula C19H17ClF2N2O2 B2870199 N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide CAS No. 923145-89-5

N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide

Cat. No. B2870199
CAS RN: 923145-89-5
M. Wt: 378.8
InChI Key: MWGCLDLHLSPDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first discovered as a potent inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme involved in the regulation of cellular stress responses. Since then, CEP-1347 has been investigated for its potential use in the treatment of a variety of diseases, including neurodegenerative disorders, cancer, and inflammation.

Scientific Research Applications

Molecular Interaction Studies

One significant area of research involves the detailed study of molecular interactions between N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide derivatives and specific receptors. For example, studies have revealed insights into the antagonist interactions with the CB1 cannabinoid receptor. The analysis includes conformational studies, pharmacophore models development, and quantitative structure-activity relationship (QSAR) models, providing a deep understanding of the steric and electrostatic interactions at play (Shim et al., 2002).

Synthesis and Characterization

Research also focuses on the synthesis and characterization of novel compounds related to N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide. This includes the creation of new molecules with potential applications in various therapeutic areas. For example, NESS 0327, a compound showing high selectivity and affinity for the CB1 receptor, was synthesized and evaluated, highlighting its potential as a novel cannabinoid antagonist (Ruiu et al., 2003).

Antimicrobial Activity

New derivatives have been synthesized and evaluated for their antimicrobial activities, providing potential new avenues for treating various bacterial and fungal infections. For instance, novel pyrazole carboxamide derivatives have been synthesized and characterized, with some demonstrating significant antimicrobial properties (Jadhav et al., 2017).

Enzyme Inhibition for Alzheimer’s Disease

The synthesis of N-substituted derivatives related to N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide has been explored to identify new drug candidates for Alzheimer’s disease. This research involves evaluating the enzyme inhibition activity against acetylcholinesterase (AChE), aiming to find effective treatments for the disease (Rehman et al., 2018).

Lewis Basic Catalysis

The compound has inspired research into Lewis basic catalysis, with derivatives being developed as highly enantioselective catalysts for hydrosilylation processes. This research not only expands the chemical utility of these compounds but also provides a foundation for developing new catalytic processes in synthetic chemistry (Wang et al., 2006).

properties

IUPAC Name

N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N2O2/c20-13-7-9-14(10-8-13)24(19(26)23-11-2-1-3-12-23)18(25)17-15(21)5-4-6-16(17)22/h4-10H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGCLDLHLSPDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.